(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid
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Overview
Description
(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid is a triterpenoid saponin.
This compound is a natural product found in Abrus precatorius and Abrus fruticulosus with data available.
Scientific Research Applications
Enantiospecific Synthesis
- Study 1 : Researchers Deschenaux, Kallimopoulos, Stoeckli-Evans, and Jacot‐Guillarmod (1989) successfully synthesized enantiomers of a compound structurally similar to the one , using hydroxybutanoates. This study highlights the methodology for synthesizing enantiomerically pure compounds, which can be crucial for specific scientific applications (Deschenaux et al., 1989).
Radical Synthesis Approaches
- Study 2 : Cossy et al. (1995) explored photoinduced electron transfer methods for the synthesis of complex carbohydrate derivatives. This approach is significant for creating compounds with specific stereochemical configurations, which may have applications in developing pharmaceuticals or research tools (Cossy et al., 1995).
Total Asymmetric Synthesis
- Study 3 : Gerber and Vogel (2001) conducted a study on stereoselective synthesis, creating complex molecular structures. This research adds to the understanding of how to construct molecules with specific three-dimensional arrangements, which is essential in drug development and biomolecular research (Gerber & Vogel, 2001).
Properties
CAS No. |
124962-06-7 |
---|---|
Molecular Formula |
C7H14ClNO2S |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |
InChI |
InChI=1S/C36H54O10/c1-18-6-7-21(44-29(18)41)19(2)20-10-12-33(4)23-8-9-24-34(5,31(42)43)25(46-30-28(40)27(39)26(38)22(16-37)45-30)11-13-35(24)17-36(23,35)15-14-32(20,33)3/h6,19-28,30,37-40H,7-17H2,1-5H3,(H,42,43)/t19-,20?,21-,22+,23-,24-,25-,26+,27-,28+,30-,32+,33-,34-,35+,36-/m0/s1 |
InChI Key |
CJHYXUPCGHKJOO-OMWWMXIRSA-N |
Isomeric SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)C2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C |
SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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